6alpha-Hydroxycholestanol(d7)

Description

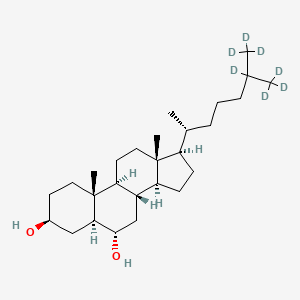

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1/i1D3,2D3,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWTYEQRXYIMND-DNWVLYPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701198405 | |

| Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246302-83-9 | |

| Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246302-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Characterization of Deuterated Cholestanol Derivatives

De Novo Synthetic Routes for Deuterium (B1214612) Incorporation in Steroids

De novo synthesis offers precise control over the placement of deuterium atoms within the sterol framework. This control is crucial for applications where the position of the label is mechanistically important.

Regioselective and Stereoselective Deuterium Labeling Approaches

Achieving regioselective and stereoselective deuterium incorporation is a primary challenge in the synthesis of labeled steroids. arkat-usa.org Steroids are complex hydrocarbons with limited functional groups, making site-specific modifications difficult. arkat-usa.org However, several strategies have been developed to overcome these challenges.

One common approach involves the reduction of a ketone or a double bond using a deuterium source. For instance, the synthesis of a 6-deuterated steroid can be achieved by the reduction of a 6-oxo intermediate with a deuterated reducing agent like sodium borodeuteride (NaBD₄). researchgate.net A method for preparing [6,7,7-²H₃] sterols starts with a Δ⁵-sterol, which is converted to a 6-oxo-3α,5α-cyclosteroid intermediate. nih.gov Base-catalyzed exchange in deuterium oxide (D₂O) introduces two deuterium atoms at the C-7 position, and subsequent reduction of the 6-oxo group with sodium borodeuteride introduces a third deuterium at the C-6 position. nih.gov

Stereoselectivity is also critical. For example, creating a 6α-hydroxy group requires a stereoselective reduction or hydroxylation. The stereochemistry of deuterium incorporation can provide insights into reaction mechanisms. It has been shown that the formation of π-allyl palladium complexes with cholest-4-en-3-ones labeled at the 6α and 6β positions results in a highly stereoselective loss of the 6β-axial proton or deuterium. arkat-usa.org This demonstrates that chemical methods can be fine-tuned to achieve specific stereochemical outcomes.

Table 1: Comparison of Regioselective Deuteration Methods

| Method | Reagents | Position of Deuteration | Key Features |

|---|---|---|---|

| Catalytic Deuteration | D₂ gas, Metal Catalyst (e.g., Pd/C) | C=C double bonds | Can suffer from poor regioselectivity if multiple double bonds are present. arkat-usa.org |

| Reductive Deuteration | Sodium Borodeuteride (NaBD₄), Lithium Aluminum Deuteride (LiAlD₄) | Carbonyl groups (ketones, aldehydes) | Can be highly stereoselective depending on the substrate and reaction conditions. researchgate.net |

| H-D Exchange | Deuterated solvents (D₂O, Acetic acid-d), Acid/Base or Metal Catalyst | Acidic or accessible C-H bonds | Economical for introducing multiple deuterium atoms; risk of back-exchange. arkat-usa.orgnih.gov |

| Cyclosteroid Rearrangement | D₂O, NaBD₄ | Specific positions (e.g., C-6, C-7) | Multi-step process allowing for precise, multi-site labeling. nih.gov |

Chemo-Enzymatic Synthesis of Specific Deuterated Oxysterols

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like deuterated oxysterols. rsc.orgmdpi.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with purely chemical methods. researchgate.net

For the synthesis of a specific deuterated oxysterol, an enzyme such as cholesterol oxidase can be used to introduce an oxygen function at a specific position. nih.gov For example, the Δ⁵-3β,7α,26- and Δ⁵-3β,7β,26-triols can be regioselectively oxidized to the corresponding Δ⁴-3-ketosteroids using cholesterol oxidase. nih.gov This enzymatic step could be integrated into a synthetic pathway where deuterium has been previously introduced at other positions through chemical means.

The synthesis of 6α-Hydroxycholestanol(d7) could plausibly involve an initial chemical deuteration of a cholesterol precursor, followed by an enzymatic hydroxylation step. Various cytochrome P450 enzymes are known to hydroxylate cholesterol at specific positions to produce different oxysterols. researchgate.netnih.gov For instance, CYP7A1 hydroxylates at the 7α position. nih.gov While a specific enzyme for 6α-hydroxylation of cholestanol (B8816890) is less common, the principle of using enzymatic catalysis to achieve specific hydroxylation on a deuterated sterol core remains a powerful strategy.

Biosynthetic Production of Deuterated Sterols

Biosynthesis provides an alternative route to deuterated sterols, often resulting in high levels of uniform deuterium enrichment. This approach leverages the natural metabolic pathways of microorganisms. rsc.orgrsc.org

Engineered Microbial Systems for Isotope-Enriched Sterol Generation

Engineered microbial systems, particularly the yeast Saccharomyces cerevisiae, have been successfully used to produce uniformly deuterated sterols. rsc.orgresearchgate.net By disrupting native genes and introducing others, yeast strains can be engineered to accumulate specific sterol precursors or final products. researchgate.net

When these engineered yeast strains are grown in a medium where water (H₂O) is replaced with deuterium oxide (D₂O), the cellular machinery incorporates deuterium into the biomolecules being synthesized. rsc.org Even when using a non-deuterated carbon source like glucose, high levels of deuterium incorporation (>80%) can be achieved because many biosynthetic intermediates can exchange hydrogen atoms with the surrounding deuterated medium. researchgate.net This method has been used to produce uniformly deuterated squalene (B77637) (a universal sterol precursor) and cholesterol. rsc.orgrsc.org The level of deuteration can be controlled by adjusting the percentage of D₂O in the growth medium. rsc.org

Purification and Isolation Methodologies for Biosynthetically Produced Deuterated Sterols

After biosynthesis, the deuterated sterols must be extracted from the microbial biomass and purified to a high degree. A common first step is cell lysis, often achieved through base-mediated hydrolysis (saponification), which breaks open the cells and cleaves ester linkages, liberating the free sterols. rsc.org

The resulting crude extract contains a mixture of lipids and other cellular components. Purification is typically achieved using chromatographic techniques. Conventional flash column chromatography can be effective, and in some cases, it is sufficient to obtain pure deuterated cholesterol without the need for more advanced methods. rsc.org For more complex mixtures of sterols that differ only by the degree of unsaturation, techniques like silylation followed by silver ion chromatography or preparative high-performance liquid chromatography (HPLC) may be necessary. rsc.orgrsc.org The choice of method depends on the specific sterol produced and the required level of purity.

Rigorous Analytical Characterization of Deuterated Cholestanol Derivatives for Research Purity

To be useful as research tools, the identity, isotopic enrichment, and purity of deuterated cholestanol derivatives must be rigorously confirmed. nih.gov The primary analytical techniques used for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgnih.gov

Mass spectrometry is used to determine the molecular weight of the deuterated compound and, therefore, the number of deuterium atoms incorporated. researchgate.net High-resolution MS can confirm the elemental composition. acs.org By comparing the mass spectrum of the labeled compound to its non-labeled counterpart, the degree of deuteration can be accurately calculated. nih.gov

| ²H NMR | Directly observes deuterium signals, confirming the exact location of labels. ox.ac.uk |

Enzymatic and Non Enzymatic Metabolic Pathways of Cholestanol Derivatives

Key Enzymes Governing Oxysterol Biosynthesis and Catabolism

The biosynthesis and catabolism of oxysterols are predominantly governed by a range of enzymes, with Cytochrome P450 enzymes playing a central role. Other enzymes such as hydrolases, oxidoreductases, and transferases also contribute significantly to these metabolic pathways.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are critical in the metabolism of a wide array of endogenous and exogenous compounds, including sterols. wikipedia.org In the context of cholestanol (B8816890) metabolism, several CYP enzymes exhibit distinct regioselectivity, hydroxylating specific positions on the sterol nucleus or its side chain.

CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classical (or neutral) pathway of bile acid synthesis. nih.govnih.govthemedicalbiochemistrypage.org Primarily expressed in the liver, CYP7A1 introduces a hydroxyl group at the 7α-position of cholesterol to form 7α-hydroxycholesterol. nih.gov This initial step is crucial for the subsequent conversion into primary bile acids, cholic acid and chenodeoxycholic acid. mdpi.com While its primary substrate is cholesterol, it is also involved in the metabolism of other sterols.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is key in the alternative (or acidic) pathway of bile acid synthesis. themedicalbiochemistrypage.orgwikipedia.org It exhibits broad substrate specificity and catalyzes the oxidation of the sterol side chain, introducing a hydroxyl group at the C-27 position. frontiersin.orgnih.gov CYP27A1 is expressed in various tissues, not just the liver, and can metabolize cholesterol into 27-hydroxycholesterol (B1664032). nih.govnih.gov In some instances, it can also produce 25-hydroxycholesterol (B127956). semanticscholar.orgbiorxiv.org Its role extends to the metabolism of cholestanol, contributing to the formation of bile acids. nih.gov

CYP3A4: This is one of the most abundant CYP enzymes in the human liver and intestine, responsible for metabolizing a vast number of drugs and endogenous compounds, including steroids. wikipedia.orgnih.gov CYP3A4 is known to hydroxylate cholesterol at the 4β-position, forming 4β-hydroxycholesterol, which serves as an endogenous marker for CYP3A4 activity. ki.senih.gov It also participates in the metabolism of bile acids. ki.se

CH25H (Cholesterol 25-hydroxylase): This enzyme, located in the endoplasmic reticulum, specifically catalyzes the hydroxylation of cholesterol at the C-25 position to produce 25-hydroxycholesterol (25-HC). nih.govnih.govwikipedia.org 25-HC is a potent regulator of cholesterol homeostasis. nih.gov The expression of CH25H is stimulated by interferons, linking sterol metabolism to immune responses. nih.govwikipedia.org

| Enzyme | Primary Location | Regioselectivity | Primary Product from Cholesterol | Metabolic Pathway |

|---|---|---|---|---|

| CYP7A1 | Liver (Endoplasmic Reticulum) | 7α-hydroxylation | 7α-hydroxycholesterol | Classical Bile Acid Synthesis |

| CYP27A1 | Mitochondria (various tissues) | 27-hydroxylation | 27-hydroxycholesterol | Alternative Bile Acid Synthesis |

| CYP3A4 | Liver, Intestine (Endoplasmic Reticulum) | 4β-hydroxylation | 4β-hydroxycholesterol | Steroid & Xenobiotic Metabolism |

| CH25H | Endoplasmic Reticulum | 25-hydroxylation | 25-hydroxycholesterol | Cholesterol Homeostasis Regulation |

Cholesterol-5,6-epoxide hydrolase (ChEH) is a crucial enzyme involved in the metabolism of epoxycholesterols. crct-inserm.frnih.gov Cholesterol and other sterols with a double bond at the 5-6 position can be oxidized to form 5,6-epoxycholesterols (5,6-EC), which exist as α and β isomers. nih.gov ChEH catalyzes the hydrolysis of these epoxide rings. researchgate.net

The enzymatic action of ChEH on both 5,6α-epoxycholesterol and 5,6β-epoxycholesterol results in the formation of cholestane-3β,5α,6β-triol. nih.govnih.gov This transformation is a key step in the metabolic fate of these epoxides. researchgate.net The product, cholestane-3β,5α,6β-triol, is a known biomarker for certain metabolic diseases and can be further metabolized. nih.gov

Beyond the major CYP enzymes and ChEH, other classes of enzymes are also integral to the metabolism of cholestanol derivatives.

Oxidoreductases: This broad category of enzymes catalyzes oxidation-reduction reactions. In the context of bile acid synthesis from cholestanol, enzymes such as 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and Δ4-3-oxosteroid 5β-reductase (AKR1D1) are essential for modifying the sterol nucleus. wikipedia.org These enzymes are critical for the saturation of the double bond and the isomerization of hydroxyl groups, which are necessary steps in the formation of mature bile acids.

Transferases: These enzymes facilitate the transfer of functional groups from one molecule to another. While not directly involved in the initial oxidation of the cholestanol ring, they play roles in the subsequent conjugation of bile acids, which is important for their solubility and transport.

Metabolic Fates and Interconversions of Cholestanol Derivatives

The oxysterols and other derivatives formed from cholestanol through the action of the aforementioned enzymes can undergo further metabolic transformations, leading to their incorporation into bile acid biosynthetic pathways or conversion into other sterol forms.

Cholestanol can be converted to bile acids, although the pathways differ slightly from those of cholesterol due to the saturation of the A/B ring junction. The metabolism of cholestanol can lead to the formation of allo bile acids. jci.org

Classical Pathway: This pathway, initiated by CYP7A1, is the primary route for bile acid synthesis from cholesterol. themedicalbiochemistrypage.org Cholestanol can also be a substrate for enzymes in this pathway, leading to the formation of allocholic acid and allochenodeoxycholic acid. jci.org

Alternative Pathway: Initiated by CYP27A1, this pathway provides an alternative route for the synthesis of bile acids. themedicalbiochemistrypage.org Given the broad substrate specificity of CYP27A1, it is also involved in the metabolism of cholestanol, contributing to the pool of intermediates for bile acid synthesis.

The subnormal formation of bile acids has been observed in conditions with high cholestanol levels, suggesting a complex regulatory interplay between cholestanol, cholesterol, and bile acid synthesis. nih.govscispace.com

As previously mentioned, the hydrolysis of 5,6-epoxycholesterols is a significant metabolic fate for these compounds. The enzyme Cholesterol-5,6-epoxide hydrolase (ChEH) is central to this process. nih.gov

The reaction is as follows: 5,6α-epoxycholesterol / 5,6β-epoxycholesterol + H₂O --(ChEH)--> Cholestane-3β,5α,6β-triol nih.govnih.gov

This conversion of an epoxide to a triol is a detoxification step, as epoxycholesterols can be reactive molecules. The resulting cholestane-3β,5α,6β-triol can then be further metabolized or excreted. nih.gov

| Metabolic Process | Key Enzyme(s) | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| Classical Bile Acid Synthesis | CYP7A1 | Cholestanol | Allocholic acid, Allochenodeoxycholic acid | Primary pathway for bile acid production. |

| Alternative Bile Acid Synthesis | CYP27A1 | Cholestanol | Bile acid precursors | Alternative route for bile acid synthesis in various tissues. |

| Epoxide Hydrolysis | ChEH | 5,6-epoxycholesterols | Cholestane-3β,5α,6β-triol | Detoxification and further metabolism of epoxides. |

Oxidative Stress-Induced Non-Enzymatic Formation of Oxysterols

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to the non-enzymatic oxidation of various biomolecules, including cholesterol and its saturated derivative, cholestanol. This process gives rise to a class of oxidized sterols known as oxysterols. While the enzymatic production of oxysterols is a tightly regulated process involved in cholesterol homeostasis and bile acid synthesis, their non-enzymatic formation is a random process that can generate a diverse array of oxidized products.

The generation of ROS, such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), and hydrogen peroxide (H₂O₂), can initiate lipid peroxidation, a chain reaction that attacks polyunsaturated fatty acids in cell membranes and lipoproteins. Cholesterol and cholestanol, present within these structures, are also susceptible to oxidation by these reactive species. The non-enzymatic oxidation of cholestanol can result in the formation of various hydroxycholestanol isomers. For instance, the free radical-mediated oxidation of cholesterol is known to produce cholestane-3β,5α,6β-triol, a compound structurally related to 6alpha-hydroxycholestanol.

The formation of these non-enzymatically derived oxysterols is significant as they can accumulate in tissues and have been implicated in the pathophysiology of various age-related diseases, including cardiovascular diseases and neurodegenerative disorders. These oxysterols are often considered biomarkers of oxidative stress. For example, 7-ketocholesterol (B24107) and 7β-hydroxycholesterol, primarily formed through cholesterol autoxidation, are recognized indicators of oxidative damage. nih.gov

The accumulation of oxysterols generated under oxidative stress can disrupt cellular functions. They can alter membrane properties, induce inflammatory responses, and trigger apoptotic pathways. The specific profile of oxysterols formed non-enzymatically can vary depending on the type of ROS involved and the local microenvironment.

Kinetic and Mechanistic Investigations Using Deuterated Tracers

The study of the kinetics and mechanisms of cholestanol metabolism has been significantly advanced by the use of stable isotope-labeled tracers, particularly deuterated compounds like 6alpha-Hydroxycholestanol(d7). The "(d7)" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling allows researchers to distinguish the tracer molecule and its metabolites from the endogenous, unlabeled compounds within a biological system.

The primary advantage of using stable isotopes is their non-radioactive nature, which makes them safe for use in a wide range of studies, including those involving human subjects. By introducing a deuterated tracer into a biological system, scientists can track its metabolic fate, identify novel metabolic pathways, and quantify the rates of metabolic reactions (metabolic flux).

Tracing Studies in Cellular Models and Subcellular Fractions

Cellular models, such as cultured fibroblasts and hepatoma cell lines (e.g., HepG2), provide a controlled environment to investigate the metabolic pathways of cholestanol derivatives. In these systems, deuterated tracers like 6alpha-Hydroxycholestanol(d7) can be introduced into the culture medium. Subsequently, the cells and the medium can be analyzed at different time points to identify and quantify the deuterated metabolites that are formed.

These studies allow for the detailed examination of the conversion of cholestanol derivatives into other sterols and bile acids. For example, by incubating cells with a deuterated hydroxysterol, researchers can trace its conversion to downstream products, providing evidence for specific enzymatic reactions and metabolic sequences. Analysis of subcellular fractions, such as mitochondria and microsomes, can further pinpoint the location of specific metabolic enzymes.

While direct studies utilizing 6alpha-Hydroxycholestanol(d7) are not extensively documented in publicly available literature, the principle of using deuterated tracers is well-established. For instance, studies have used deuterated water (D₂O) to investigate the synthesis of cholesterol and its conversion to bile acids in cultured cells. nih.gov The incorporation of deuterium from D₂O into these molecules provides insights into the activity of the biosynthetic pathways. nih.gov Similarly, labeled precursors like [7β-³H]-7α-hydroxycholesterol have been used to demonstrate the conversion to cholestanol, supporting the existence of alternative biosynthetic pathways. nih.gov

Table 1: Applications of Deuterated Tracers in Cellular Models

| Tracer Type | Cellular Model | Metabolic Pathway Investigated | Key Findings |

| Deuterated Water (D₂O) | Human Fibroblasts, HepG2 | Cholesterol and Bile Acid Synthesis | Demonstrated de novo synthesis and A-ring transformation in bile acid formation. nih.gov |

| Labeled 7α-hydroxycholesterol | Not specified in detail | Conversion to Cholestanol | Provided evidence for an alternative pathway not involving cholesterol as an intermediate. nih.gov |

Elucidation of Metabolic Flux and Pathway Branching In Vivo

In vivo studies using deuterated tracers are crucial for understanding the physiological relevance of metabolic pathways under normal and pathological conditions. The administration of a compound like 6alpha-Hydroxycholestanol(d7) to a living organism allows for the tracing of its metabolism in a whole-body context, accounting for the interplay between different organs and tissues.

Following the administration of the deuterated tracer, biological samples such as plasma, bile, urine, and feces can be collected over time. The analysis of these samples for the presence and abundance of the tracer and its deuterated metabolites provides a dynamic picture of its absorption, distribution, metabolism, and excretion. This approach is instrumental in determining the metabolic flux through different pathways and identifying key branch points where a metabolite can enter one of several metabolic routes.

For example, studies using radiolabeled (³H and ¹⁴C) cholesterol have been instrumental in identifying a novel pathway for cholestanol biosynthesis that involves 7α-hydroxylated intermediates. nih.gov This pathway was found to be significantly accelerated in patients with cerebrotendinous xanthomatosis (CTX), a genetic disorder characterized by the accumulation of cholestanol. nih.gov The use of a deuterated tracer like 6alpha-Hydroxycholestanol(d7) could offer a safer and more detailed method to probe such pathways in human subjects.

The quantitative analysis of the isotopic enrichment in different metabolites over time allows for the calculation of production rates, conversion rates, and the relative importance of different metabolic pathways. This information is vital for understanding how metabolism is regulated and how it is altered in disease states.

Table 2: In Vivo Metabolic Studies of Cholestanol Derivatives

| Tracer | Model Organism/Subject | Metabolic Pathway Investigated | Key Findings |

| 7α-³H- and 4-¹⁴C-labeled cholesterol | Rats, Healthy Human, CTX Patient | Cholestanol Biosynthesis | Identified a novel pathway via 7α-hydroxylated intermediates, which is accelerated in CTX. nih.gov |

| [7β-³H]-7α-hydroxycholesterol | CTX Patient, Rabbits | Conversion of 7α-hydroxycholesterol to cholestanol | Confirmed the conversion and suggested intermediates like 7α-hydroxy-4-cholesten-3-one. nih.gov |

Biological Roles and Research Applications of Cholestanol Derivatives

Regulatory Functions in Cellular Homeostasis and Lipid Metabolism

The role of cholestanol (B8816890) derivatives in maintaining cellular balance is multifaceted, involving complex interactions with various regulatory pathways. Research into 6alpha-Hydroxycholestanol has begun to shed light on its specific contributions to lipid homeostasis.

Ligand Interactions with Nuclear Receptors (e.g., Liver X Receptors, LXRs)

The interaction of many oxysterols with nuclear receptors, such as Liver X Receptors (LXRs), is a well-established mechanism for regulating cholesterol and fatty acid metabolism. However, direct evidence detailing the specific binding and activation of LXRs by 6alpha-Hydroxycholestanol is not extensively documented in current research. While a related compound, 6-ketocholestanol, has been observed to increase the mRNA levels of LXRα, its primary effects on lipid metabolism are thought to occur through an LXRα-independent pathway nih.gov. This suggests that while some 6-oxygenated cholestanol derivatives may influence LXR expression, their primary regulatory functions might be mediated by other mechanisms. Further investigation is required to fully elucidate the direct interactions, if any, between 6alpha-Hydroxycholestanol and nuclear receptors like LXRs.

Modulation of Cholesterol Uptake, Synthesis, and Efflux Pathways

Recent studies have highlighted the role of 6alpha-Hydroxycholestanol in the modulation of lipid synthesis, particularly through its influence on the expression of key lipogenic enzymes. A significant finding is the ability of 6alpha-Hydroxycholestanol to suppress the promoter activity of the human fatty acid synthase (FASN) gene nih.gov. FASN is a critical enzyme in the de novo synthesis of fatty acids. By downregulating its expression, 6alpha-Hydroxycholestanol contributes to the reduction of intracellular lipid accumulation.

This regulatory action is dependent on the sterol regulatory element-binding protein (SREBP) promoter site, indicating that 6alpha-Hydroxycholestanol exerts its effects through the SREBP pathway, a central regulator of lipid homeostasis nih.govnih.gov. Specifically, it has been shown to down-regulate the expression of lipogenic enzymes regulated by SREBP-1c, which in turn helps to suppress the accumulation of intracellular triacylglycerol in liver cells nih.gov.

Table 1: Effect of 6alpha-Hydroxycholestanol on FASN Gene Promoter Activity

| Compound | Concentration | Effect on FASN Promoter Activity | Reference |

|---|---|---|---|

| 6alpha-Hydroxycholestanol | Not specified | Significant suppression | nih.gov |

| 6beta-Hydroxycholestanol | Not specified | Significant suppression | nih.gov |

| 6-Ketocholestanol | 7 µM | Maximum inhibition | nih.gov |

Involvement in Cellular Signaling and Gene Regulation

The influence of 6alpha-Hydroxycholestanol extends to the fundamental processes of cellular signaling and the intricate machinery of gene regulation, further defining its role as a bioactive molecule.

Influence on Transcriptional and Epigenetic Mechanisms

The primary documented influence of 6alpha-Hydroxycholestanol on transcriptional mechanisms is its suppression of FASN gene expression. This action is mediated through the SREBP pathway, a critical signaling cascade that controls the transcription of genes involved in lipid synthesis nih.govamywalkerlab.com. The dependence of this suppression on the SREBP promoter site underscores the specificity of this interaction nih.gov. While this provides a clear example of transcriptional regulation, the broader effects of 6alpha-Hydroxycholestanol on other transcriptional pathways and potential epigenetic modifications remain an area for future research.

Effects on Cell Differentiation and Apoptosis Induction

The induction of apoptosis (programmed cell death) and the modulation of cell differentiation are known biological activities of various oxysterols mdpi.com. For instance, the related 6-beta isomer, cholestane-3beta, 5alpha, 6beta-triol, has been shown to promote apoptosis in vascular smooth muscle cells nih.gov. However, specific studies detailing the effects of 6alpha-Hydroxycholestanol on cell differentiation and apoptosis induction are currently limited. Therefore, a definitive role for this specific compound in these cellular processes has not yet been established.

Research into Pathophysiological Implications

The demonstrated ability of 6alpha-Hydroxycholestanol to modulate lipid metabolism by suppressing FASN gene expression suggests potential pathophysiological implications, particularly in the context of metabolic diseases nih.gov. The overexpression of FASN is linked to conditions such as obesity and is a hallmark of many cancers. By downregulating FASN, 6alpha-Hydroxycholestanol could theoretically play a role in mitigating conditions associated with excessive lipid accumulation, such as non-alcoholic fatty liver disease. However, research in this area is still in its nascent stages, and further in-vivo studies are necessary to understand the full spectrum of its pathophysiological relevance. The deuterated form, 6alpha-Hydroxycholestanol(d7), serves as a valuable tool in these research endeavors, acting as an internal standard for precise quantification in mass spectrometry-based studies.

Studies on Atherosclerosis and Vascular Inflammation

Cholestanol derivatives are under investigation for their potential contributions to the pathogenesis of atherosclerosis, a chronic inflammatory disease of the arteries. The accumulation of lipids, including cholesterol and its oxidized metabolites, within the arterial wall is a key initiating event in the formation of atherosclerotic plaques.

Research in this area has focused on understanding how different cholestanol derivatives may influence vascular inflammation. For instance, certain oxysterols have been shown to induce pro-inflammatory responses in endothelial cells and macrophages, key cell types involved in atherogenesis. These responses can include the upregulation of adhesion molecules, which facilitate the recruitment of immune cells to the vessel wall, and the production of inflammatory cytokines.

While direct studies on 6alpha-Hydroxycholestanol in atherosclerosis are limited, the broader class of cholestanol derivatives is known to have varied effects. Some derivatives may promote inflammation and plaque progression, while others might have protective roles. The precise impact of 6alpha-Hydroxycholestanol on vascular inflammation and atherosclerosis remains an active area of investigation.

Table 1: Investigated Roles of Cholestanol Derivatives in Atherosclerosis and Vascular Inflammation

| Cholestanol Derivative | Investigated Effect in Atherosclerosis and Vascular Inflammation | Key Research Findings |

| 27-Hydroxycholesterol (B1664032) | Pro-atherogenic | Promotes inflammation and cholesterol accumulation in macrophages. |

| 7-Ketocholesterol (B24107) | Pro-atherogenic | Induces endothelial dysfunction and apoptosis. |

| 25-Hydroxycholesterol (B127956) | Pro-inflammatory | Stimulates the production of inflammatory cytokines in vascular cells. |

Investigations into Immune System Modulation and Inflammatory Responses

The influence of cholestanol derivatives extends to the broader immune system, where they are being explored as modulators of both innate and adaptive immunity. These molecules can impact the function of various immune cells, including macrophages, lymphocytes, and dendritic cells, thereby shaping the nature and intensity of inflammatory responses.

The immunomodulatory effects of cholestanol derivatives are complex and often context-dependent. For example, some oxysterols can act as signaling molecules that either enhance or suppress inflammatory pathways. This dual functionality highlights the nuanced role of cholesterol metabolism in maintaining immune homeostasis.

The potential for 6alpha-Hydroxycholestanol to modulate immune responses is an area of growing interest. Understanding how this specific derivative interacts with immune cells and inflammatory signaling cascades could provide insights into its role in inflammatory and autoimmune diseases.

Table 2: Research on the Immunomodulatory Effects of Cholestanol Derivatives

| Cholestanol Derivative | Effect on Immune System and Inflammatory Responses | Research Focus |

| 25-Hydroxycholesterol | Pro-inflammatory | Induction of inflammatory gene expression in macrophages. |

| 7α,25-dihydroxycholesterol | Immune cell trafficking | Acts as a chemoattractant for immune cells. |

| 27-Hydroxycholesterol | Pro-inflammatory | Can promote pro-inflammatory responses in various immune cell types. |

Research in Neurodegenerative Conditions and Brain Sterol Metabolism

The brain is the most cholesterol-rich organ in the body, and maintaining cholesterol homeostasis is critical for its normal function. Dysregulation of brain sterol metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Cholestanol derivatives are key players in brain cholesterol turnover. For instance, 24S-hydroxycholesterol is the primary metabolite of cholesterol in the brain and its levels in the cerebrospinal fluid and plasma are being investigated as potential biomarkers for neurodegenerative conditions. Research in this field is exploring how alterations in the levels of various cholestanol derivatives may contribute to neuronal dysfunction, neuroinflammation, and the progression of these devastating diseases.

The specific role of 6alpha-Hydroxycholestanol in brain sterol metabolism and its potential connection to neurodegenerative conditions is not yet well-defined. However, as our understanding of the complex interplay between cholesterol metabolites and brain health grows, the contribution of less-abundant derivatives like 6alpha-Hydroxycholestanol will likely become an important area of future research.

Table 3: Cholestanol Derivatives in Neurodegenerative Research

| Cholestanol Derivative | Relevance to Neurodegenerative Conditions | Key Research Area |

| 24S-Hydroxycholesterol | Altered levels in Alzheimer's disease | Potential biomarker for neuronal damage and disease progression. |

| 27-Hydroxycholesterol | Potential role in neuroinflammation | Investigated for its pro-inflammatory effects in the central nervous system. |

| 7-Ketocholesterol | Neurotoxic effects | Studies on its ability to induce oxidative stress and neuronal cell death. |

Exploration in Cancer Biology, Oncometabolism, and Therapeutic Targeting

The field of oncometabolism has highlighted the importance of metabolic reprogramming in cancer cells. Altered cholesterol metabolism is increasingly recognized as a feature of many cancers, with cholestanol derivatives emerging as potential players in tumor biology.

Research is ongoing to understand how these derivatives might influence cancer cell proliferation, survival, and metastasis. Some oxysterols have been shown to have anti-cancer properties, inducing apoptosis in cancer cells, while others may promote tumor growth. This variability underscores the complexity of their roles in different cancer types and cellular contexts. For example, in breast cancer, certain cholestanol derivatives have been implicated in the modulation of estrogen receptor signaling, a key driver of this disease.

The potential of 6alpha-Hydroxycholestanol as a therapeutic target or a modulator of cancer cell behavior is an area that warrants further investigation. Elucidating its specific effects on oncometabolism could open new avenues for cancer therapy.

Table 4: Cholestanol Derivatives in Cancer Biology Research

| Cholestanol Derivative | Role in Cancer Biology and Oncometabolism | Therapeutic Implication |

| 27-Hydroxycholesterol | Tumor promotion in breast cancer | Potential target for endocrine therapies. |

| 25-Hydroxycholesterol | Anti-proliferative effects | Investigated for its ability to inhibit the growth of certain cancer cells. |

| 7-Ketocholesterol | Pro-apoptotic effects | Studied for its potential to induce cell death in cancer cells. |

Application in Biomarker Discovery and Validation for Disease Progression and Therapeutic Monitoring

The quantification of specific cholestanol derivatives in biological fluids such as plasma and cerebrospinal fluid holds promise for the development of novel biomarkers. Because the levels of these metabolites can reflect alterations in specific metabolic pathways associated with disease, they have the potential to serve as indicators of disease presence, progression, and response to therapy.

The use of deuterated standards like 6alpha-Hydroxycholestanol(d7) is essential for the accurate and precise measurement of their endogenous counterparts by mass spectrometry. This analytical rigor is a prerequisite for the validation of cholestanol derivatives as reliable clinical biomarkers.

Ongoing research is focused on identifying specific cholestanol profiles that are associated with different diseases. For example, as mentioned, altered levels of 24S-hydroxycholesterol are being evaluated as a biomarker for neurodegenerative diseases. Similarly, profiles of various cholestanol derivatives are being explored for their utility in assessing cardiovascular disease risk and for monitoring the effectiveness of lipid-lowering therapies. The potential of 6alpha-Hydroxycholestanol as a component of a biomarker panel for various conditions is an area that is ripe for future exploration.

Future Perspectives in 6alpha Hydroxycholestanol D7 and Deuterated Sterol Research

Development of Novel Site-Specific Deuterated Sterol Probes for Advanced Research

The utility of deuterated sterols is directly linked to the variety and specificity of the available probes. While compounds like 6alpha-Hydroxycholestanol(d7) are valuable, the future lies in creating a broader arsenal (B13267) of site-specific deuterated sterols to answer more nuanced biological questions.

The strategic placement of deuterium (B1214612) atoms at specific, non-exchangeable positions on the sterol backbone or side chain is a key objective. This precision allows researchers to probe the activity of specific enzymes and metabolic transformations. For example, deuterium placement at a site targeted by a hydroxylase or reductase can reveal the stereospecificity and kinetics of that enzymatic reaction. The use of deuterated molecules is particularly advantageous in structural biology research and pharmaceutical development. avantiresearch.com Techniques like nuclear magnetic resonance (NMR) spectroscopy benefit greatly from deuteration, as it can simplify complex proton NMR spectra, making it easier to detect signals from other biomolecules. avantiresearch.com

Furthermore, the development of "multi-labeled" probes, which combine deuteration with fluorescent tags (e.g., BODIPY, NBD) or click chemistry handles (e.g., alkynes), represents a promising frontier. researchgate.netnih.gov Such dual-purpose probes would enable researchers to leverage the quantitative power of mass spectrometry with the spatial and temporal resolution of advanced microscopy techniques, providing a more complete picture of sterol trafficking and metabolism within living cells. nih.govnih.gov The creation of a diverse library of these advanced probes will be essential for dissecting the intricate roles of different sterols in cellular function.

Table 1: Examples of Deuterated Sterol Probes and Their Research Applications

| Deuterated Sterol Probe | Research Application |

| 7-dehydrocholesterol-d7 | Studying the biosynthesis of cholesterol and vitamin D. avantiresearch.com |

| 7α-hydroxycholesterol-d7 | Internal standard for quantifying the primary bile acid precursor, 7α-hydroxycholesterol. avantiresearch.comcaymanchem.com |

| 4β-hydroxycholesterol-d7 | Tracing the CYP3A4-mediated cholesterol elimination pathway. avantiresearch.com |

| Zymostenol-d7 | Investigating intermediate steps in the Kandutsch-Russell pathway of cholesterol synthesis. avantiresearch.com |

Integration of Multi-Omics Data for a Holistic Understanding of Sterol Metabolomes

To fully comprehend the complex role of sterols, data from deuterated sterol tracing must be integrated with other large-scale biological datasets. This "multi-omics" approach combines metabolomics with genomics, transcriptomics, and proteomics to build a comprehensive model of the sterol metabolome. nih.govresearchgate.net

Integrating these heterogeneous datasets is a significant challenge but offers profound insights. nih.gov For instance, a study using a deuterated sterol might reveal an unexpected accumulation of a specific metabolite. By correlating this finding with transcriptomics data, researchers could identify the downregulation of a gene encoding a particular metabolic enzyme. Proteomics data could then confirm whether the protein level of this enzyme is also reduced. This integrated approach allows for the construction of comprehensive metabolic networks that link genetic information to functional outcomes. nih.gov

Computational pipelines are being developed to facilitate this integration. plos.org These tools use constraint-based models to predict how changes in gene expression (transcriptomics) might affect metabolic fluxes, which can then be validated by tracing experiments with deuterated sterols (metabolomics). plos.orgmdpi.com This synergy provides a powerful framework for understanding how sterol metabolism is regulated and how it becomes dysregulated in disease states.

Identification and Functional Characterization of Undiscovered Metabolic Pathways and Enzymatic Activities

A primary application of deuterated sterols is the discovery of novel metabolic pathways and the enzymes that drive them. By introducing a deuterated precursor like 6alpha-Hydroxycholestanol(d7) into a biological system, researchers can use mass spectrometry to detect all subsequent deuterated metabolites, even those that are unknown or present in very low concentrations.

This approach has been instrumental in revealing that metabolic pathways are more complex than previously thought. Studies on inborn errors of metabolism, such as Niemann-Pick disease and cerebrotendinous xanthomatosis, have shown that quantitatively minor pathways can become major routes in diseased states, producing unusual metabolites like 7-oxocholesterol and cholestane-3β,5α,6β-triol. nih.gov Tracing studies with deuterated sterols can help elucidate the origins and fates of these disease-associated molecules. nih.gov

Furthermore, enzymes with known functions may have unappreciated activities. For example, the mitochondrial enzyme CYP27A1, known for its role in bile acid synthesis, has been shown to also metabolize various intermediates in the cholesterol synthesis pathway, such as lanosterol (B1674476) and desmosterol, creating novel sterol products. nih.govresearchgate.net Using a panel of deuterated sterol precursors can systematically probe the substrate promiscuity of metabolic enzymes, potentially uncovering new regulatory molecules and pathways. A study in the nematode C. elegans successfully used deuterated cholesterol to trace its conversion to deuterated 7-dehydrocholesterol (B119134) and lathosterol, helping to revise the understanding of sterol metabolism in that organism. researchgate.net

Expansion of In Vivo and In Vitro Model Systems for Deuterated Sterol Research

The insights gained from deuterated sterol research depend on the quality and relevance of the model systems used. The future of the field requires expanding beyond traditional cell cultures to more sophisticated in vitro and in vivo models that better recapitulate human physiology and disease. ox.ac.uk

In Vitro Systems: The use of primary human hepatocytes and the development of 3D organoid and "organ-on-a-chip" systems offer more physiologically relevant environments to study sterol metabolism compared to immortalized cell lines. springernature.com These advanced cultures can better model cell-cell interactions and tissue architecture, providing more accurate insights into metabolic processes. Additionally, genetically modified organisms like Baker's yeast can be grown in heavy water (D₂O) to produce a range of fully deuterated sterols for research purposes. ansto.gov.au

In Vivo Systems: Stable isotope tracing using deuterium is a powerful tool for studying lipid metabolism directly in humans. ox.ac.ukspringernature.com The administration of deuterated water (D₂O) has been validated as a reliable method for measuring whole-body cholesterol biosynthesis in free-living individuals, showing strong agreement with traditional sterol balance methods. nih.gov Beyond systemic labeling, researchers are using animal models of specific diseases. For example, deuterated water labeling in mouse tumor xenograft models has enabled the visualization of active cholesterol synthesis within tumors via deuterium magnetic resonance spectroscopic imaging (dMRSI), highlighting a potential avenue for non-invasive cancer imaging and metabolic analysis. researchgate.net The expansion of such techniques to a wider range of disease models will be crucial for understanding the role of sterol dysregulation in pathology.

Q & A

Basic Research Questions

Q. How is 6α-Hydroxycholestanol(d7) synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves deuterium labeling of the cholestanol backbone at the 6α-hydroxy position. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95% by area normalization). Deuterium incorporation should be verified via isotopic abundance analysis using mass spectrometry .

- Example Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₄₁D₇O₂ |

| Molecular Weight | 411.409 g/mol |

| Key Spectral Peaks | ¹H NMR (CDCl₃): δ 0.68 (s, 3H, CH₃-18) |

Q. What are the primary applications of 6α-Hydroxycholestanol(d7) in lipidomics research?

- Methodological Answer : The compound is commonly used as a deuterated internal standard in quantitative LC-MS/MS assays to correct for matrix effects and ionization efficiency variations. It enables precise measurement of endogenous hydroxycholesterol metabolites in biological samples (e.g., plasma, liver tissue). Calibration curves should span physiologically relevant concentrations (0.1–100 ng/mL) with R² > 0.99 .

Q. How do researchers validate the purity and stability of 6α-Hydroxycholestanol(d7) under experimental conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to light, heat, or acidic/basic conditions) followed by HPLC-UV/HRMS analysis. Purity is validated using orthogonal methods: chiral chromatography to confirm stereochemical integrity and differential scanning calorimetry (DSC) to assess crystallinity .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of 6α-Hydroxycholestanol(d7) be resolved?

- Methodological Answer : Contradictions often arise from interspecies differences (e.g., human vs. rodent models) or assay variability. To address this:

- Use isotopic tracing (²H or ¹³C) to track metabolic flux in controlled in vitro systems (e.g., hepatocyte cultures).

- Validate findings with genetic knockout models (e.g., CYP27A1-deficient cells) to confirm enzyme specificity.

- Perform meta-analyses of published datasets to identify consensus pathways .

Q. What experimental design considerations are critical for studying 6α-Hydroxycholestanol(d7) in neurodegenerative disease models?

- Methodological Answer :

- Cohort Design : Include age-matched controls and sufficient sample size (n ≥ 10/group) to account for biological variability.

- Dose Optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration using LC-MS/MS.

- Endpoint Validation : Combine lipidomic profiling with behavioral assays (e.g., Morris water maze) to correlate biochemical changes with functional outcomes .

Q. How can researchers address discrepancies in reported binding affinities of 6α-Hydroxycholestanol(d7) to nuclear receptors (e.g., LXR)?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ligand solubility, co-factor availability). Mitigation strategies:

- Standardize buffer systems (e.g., 20 mM HEPES, pH 7.4) and use surface plasmon resonance (SPR) for real-time binding kinetics.

- Compare results across orthogonal assays (e.g., fluorescence polarization vs. ITC) to confirm affinity values.

- Report full experimental parameters (temperature, ionic strength) to enable cross-study comparisons .

Q. What are the challenges in distinguishing 6α-Hydroxycholestanol(d7) from its structural analogs (e.g., 7α-hydroxy-cholesterol(d7)) in complex matrices?

- Methodological Answer : Use high-resolution LC-MS/MS with MRM transitions specific to the 6α-hydroxy moiety. Chromatographic separation on a C30 column can resolve co-eluting isomers. Confirm identity via MS/MS fragmentation patterns (e.g., m/z 411 → 393 for 6α-hydroxy vs. m/z 409 → 391 for 7α-hydroxy derivatives) .

Methodological Resources

- Synthesis & Characterization : Follow Beilstein Journal guidelines for detailed experimental protocols, including NMR spectral acquisition parameters and purity thresholds .

- Data Reproducibility : Adhere to Medicinal Chemistry Research standards for reporting biological replicates, statistical methods (e.g., ANOVA), and raw data deposition in public repositories .

- Ethical Compliance : Ensure all studies involving animal/human subjects include IRB approvals and conflict-of-interest declarations per Advanced Journal of Chemistry B policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.